molecular formula C7HBr2F5O B1409780 1,4-Dibromo-3,5-difluoro-2-(trifluoromethoxy)benzene CAS No. 1807040-88-5

1,4-Dibromo-3,5-difluoro-2-(trifluoromethoxy)benzene

Cat. No.: B1409780
CAS No.: 1807040-88-5
M. Wt: 355.88 g/mol
InChI Key: BFUIJRWLWXXZAB-UHFFFAOYSA-N
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Description

1,4-Dibromo-3,5-difluoro-2-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dibromo-3,5-difluoro-2-(trifluoromethoxy)benzene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-3,5-difluoro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1,4-dibromo-3,5-difluoro-2-(trifluoromethoxy)benzene involves its ability to undergo nucleophilic substitution reactions. The presence of electron-withdrawing groups such as fluorine and trifluoromethoxy enhances the reactivity of the benzene ring, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dibromo-3,5-difluoro-2-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and material science.

Properties

IUPAC Name

1,4-dibromo-3,5-difluoro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBr2F5O/c8-2-1-3(10)4(9)5(11)6(2)15-7(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUIJRWLWXXZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)OC(F)(F)F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBr2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dibromo-3,5-difluoro-2-(trifluoromethoxy)benzene
Reactant of Route 2
1,4-Dibromo-3,5-difluoro-2-(trifluoromethoxy)benzene
Reactant of Route 3
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Reactant of Route 4
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1,4-Dibromo-3,5-difluoro-2-(trifluoromethoxy)benzene
Reactant of Route 5
1,4-Dibromo-3,5-difluoro-2-(trifluoromethoxy)benzene
Reactant of Route 6
1,4-Dibromo-3,5-difluoro-2-(trifluoromethoxy)benzene

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